
2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a chemical compound with the CAS Number: 763888-38-6 . It has a molecular weight of 193.23 . The IUPAC name for this compound is 2-hydrazinyl-5-(pyridin-2-yl)-1,3,4-thiadiazole . It is a versatile chemical compound with unique properties and finds applications in various scientific research areas, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives involves various chemical reactions . For instance, a new N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared and the chemical structures were identified by IR, NMR and elemental analysis .Molecular Structure Analysis
The InChI code for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” or its derivatives have been studied . For example, the kinetics mechanism was determined by using increasing concentrations of both substrate and compound .Physical And Chemical Properties Analysis
“2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” is a powder with a melting point of 214-216 .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating neurodegenerative diseases like Alzheimer’s, where there’s a deficiency of acetylcholine. Derivatives of 1,3,4-thiadiazole, including hydrazinyl variants, have shown promise in this field, particularly in the management of age-related neurodegenerative diseases .
Antimicrobial Activity
1,3,4-thiadiazole derivatives have exhibited significant antimicrobial properties . They have been tested against various bacterial and fungal strains, showing effectiveness in combating infectious diseases. The structural modification with hydrazinyl groups may enhance these properties, making them potent antimicrobial agents .
Antifungal Applications
Similar to their antimicrobial activity, these compounds have also been evaluated for their antifungal efficacy . They have been compared with standard antifungal agents and have demonstrated potential in treating fungal infections, which is crucial given the rising resistance to conventional antifungal drugs .
Anti-inflammatory Properties
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds could serve as the basis for developing new anti-inflammatory medications, which could be particularly useful for chronic inflammatory conditions .
Anticancer Activity
Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anticancer properties . Their ability to interfere with cell proliferation and induce apoptosis makes them candidates for cancer therapy research. The hydrazinyl group may contribute to these effects by influencing the compound’s interaction with cancerous cells .
Enzyme Kinetics Studies
These compounds are also valuable in studying enzyme kinetics. They can serve as enzyme inhibitors in experimental models, helping to elucidate the mechanisms of enzyme action and inhibition. This is particularly relevant in understanding diseases where enzyme malfunction plays a role .
Safety and Hazards
The safety information for “2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom .
Mode of Action
It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.
Result of Action
Some studies suggest that similar compounds may have anticancer activity .
Action Environment
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVONYCWIHNESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

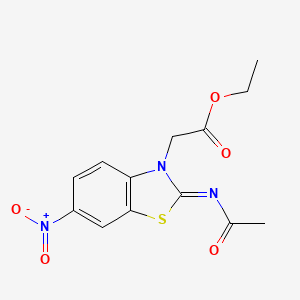
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

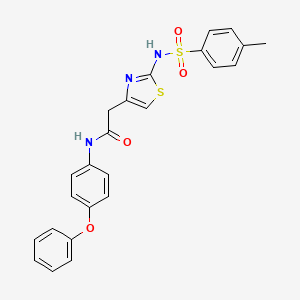
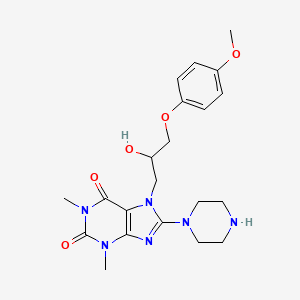
![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)

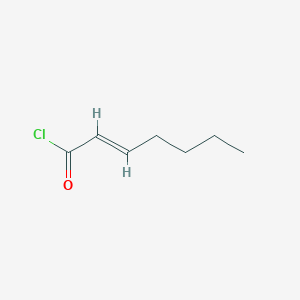
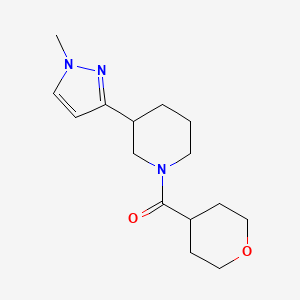
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)